3-(1-Aminoethyl)pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminoethyl)pyridin-2-ol is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a hydroxyl group at the second position and an aminoethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)pyridin-2-ol can be achieved through several methods. One common approach involves the reaction of pyridine-2-ol with an appropriate aminoethylating agent under controlled conditions. For example, the reaction of pyridine-2-ol with 1-bromoethylamine in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminoethyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(1-Aminoethyl)pyridin-2-one.
Reduction: Formation of 3-(1-Aminoethyl)pyridin-2-amine.
Substitution: Formation of various substituted pyridines depending on the reagents used.
Scientific Research Applications
3-(1-Aminoethyl)pyridin-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)pyridin-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ol: Lacks the aminoethyl group, making it less versatile in certain reactions.
3-(1-Aminoethyl)pyridin-4-ol: Similar structure but with the hydroxyl group at the fourth position, leading to different reactivity and properties.
2-(1-Aminoethyl)pyridin-3-ol: The position of the aminoethyl and hydroxyl groups is reversed, affecting its chemical behavior.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and development .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-(1-aminoethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-5(8)6-3-2-4-9-7(6)10/h2-5H,8H2,1H3,(H,9,10) |
InChI Key |
JANFAROJEDNQSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CNC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.